molecular formula C11H14ClF2N B1631504 1-Benzyl-3,3-difluoropyrrolidine hydrochloride CAS No. 862416-37-3

1-Benzyl-3,3-difluoropyrrolidine hydrochloride

Cat. No.: B1631504
CAS No.: 862416-37-3
M. Wt: 233.68 g/mol
InChI Key: DMDXILXXSNPPKZ-UHFFFAOYSA-N
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Description

1-Benzyl-3,3-difluoropyrrolidine hydrochloride is a chemical compound with the molecular formula C11H14ClF2N. It is a solid substance that is typically stored in an inert atmosphere at room temperature . This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 1-Benzyl-3,3-difluoropyrrolidine hydrochloride involves several steps. One common method includes the reaction of 3,3-difluoropyrrolidine with benzyl chloride in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

1-Benzyl-3,3-difluoropyrrolidine hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Benzyl-3,3-difluoropyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, making it a potent inhibitor in various biochemical pathways . The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

1-Benzyl-3,3-difluoropyrrolidine hydrochloride can be compared with other fluorinated pyrrolidines, such as:

These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and binding affinity due to the presence of the benzyl group and fluorine atoms.

Properties

IUPAC Name

1-benzyl-3,3-difluoropyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N.ClH/c12-11(13)6-7-14(9-11)8-10-4-2-1-3-5-10;/h1-5H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDXILXXSNPPKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458004
Record name 1-benzyl-3,3-difluoropyrrolidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862416-37-3
Record name 1-benzyl-3,3-difluoropyrrolidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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